

Proper Disposal of Pembrolizumab: A Guide for Laboratory Professionals

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Compound of Interest		
Compound Name:	Pembrolizumab (anti-PD-1)	
Cat. No.:	B15606204	Get Quote

This document provides essential safety and logistical information for the proper disposal of Pembrolizumab (anti-PD-1 antibody) in a research laboratory setting. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Overview and Regulatory Context

Pembrolizumab, an active ingredient in Keytruda®, is a humanized monoclonal antibody used in cancer immunotherapy. Due to its biological activity and classification as a hazardous drug with potential reproductive toxicity, specific handling and disposal procedures are mandatory.[1] [2][3][4] All disposal methods must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH).[5][6][7][8][9][10][11][12]

The guiding principle for the disposal of Pembrolizumab is to treat it as a hazardous pharmaceutical waste.[7][12] This requires segregation from general laboratory waste and disposal through an approved hazardous waste management facility.[1][2][3]

Quantitative Data and Material Characteristics

The following tables summarize key quantitative data for Pembrolizumab formulations as provided in the manufacturer's Safety Data Sheets (SDS).

Table 1: Composition of Pembrolizumab Formulations





Component	Liquid Formulation Concentration (% w/w)	Solid Formulation Concentration (% w/w)	CAS Number
Pembrolizumab	≥1-<5	≥ 20 - < 30	1374853-91-4
Sucrose	≥ 5 - < 10	≥ 70 - < 90	57-50-1

Source: Merck Safety Data Sheet[1][3]

Table 2: Hazard and Precautionary Information

Hazard Statement	Precautionary Code	Description
H360D: May damage the unborn child.	P201	Obtain special instructions before use.
H372: Causes damage to organs (Immune system) through prolonged or repeated exposure if swallowed.	P280	Wear protective gloves, protective clothing, eye protection and face protection.
P405	Store locked up.	
P501	Dispose of contents and container to an approved waste disposal plant.	

Source: Merck Safety Data Sheet[1][2][3]

Standard Operating Procedure (SOP) for Pembrolizumab Disposal

This step-by-step guide details the process for handling and disposing of Pembrolizumab waste in a laboratory environment.

3.1. Personal Protective Equipment (PPE)







Before handling any Pembrolizumab waste, personnel must be equipped with the following PPE:

- · Two pairs of chemotherapy-tested gloves.
- A disposable, impermeable gown.
- Safety glasses or goggles.
- A face shield if there is a risk of splashing.
- 3.2. Waste Segregation at the Point of Generation

Proper segregation is critical to ensure safety and compliance.

- Unused or Expired Vials:
 - Do not discard in regular trash or down the drain.
 - Place the intact, original vial into a designated, leak-proof, and puncture-resistant hazardous pharmaceutical waste container. This container should be clearly labeled as "Hazardous Waste - Pharmaceuticals" or "Incinerate Only."
- Trace Contaminated Items:
 - Items with residual Pembrolizumab (e.g., empty vials, syringes, needles, pipette tips, and contaminated labware) are considered trace hazardous waste.
 - Sharps (needles, scalpels) must be placed in a designated sharps container for hazardous pharmaceutical waste.
 - Non-sharp items (e.g., contaminated gloves, gowns, bench paper, and plasticware) should be placed in a yellow chemotherapy waste bag or a designated hazardous waste container.
- Grossly Contaminated Items:



- Materials from a spill or heavily contaminated items should be managed as bulk hazardous waste.
- Place these materials in a leak-proof hazardous pharmaceutical waste container.

3.3. Spill Management

In the event of a Pembrolizumab spill, follow these procedures immediately:

- Alert Personnel: Immediately notify others in the vicinity of the spill.
- Secure the Area: Restrict access to the spill area.
- Don PPE: Ensure appropriate PPE is worn before cleanup.
- Contain the Spill:
 - For liquid spills, cover with an absorbent pad from a chemotherapy spill kit.
 - For powder spills (solid formulation), gently cover with a damp absorbent pad to avoid aerosolization.[13][14][15]
- Clean the Area:
 - Working from the outside in, clean the spill area with a detergent solution, followed by a thorough rinse with water.[15]
- Dispose of Cleanup Materials:
 - All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be
 disposed of as hazardous pharmaceutical waste in the designated container.[13][14][16]

3.4. Storage and Collection

- Store hazardous waste containers in a secure, designated area away from general lab traffic.
- Ensure all containers are properly sealed and labeled with the contents and accumulation start date.

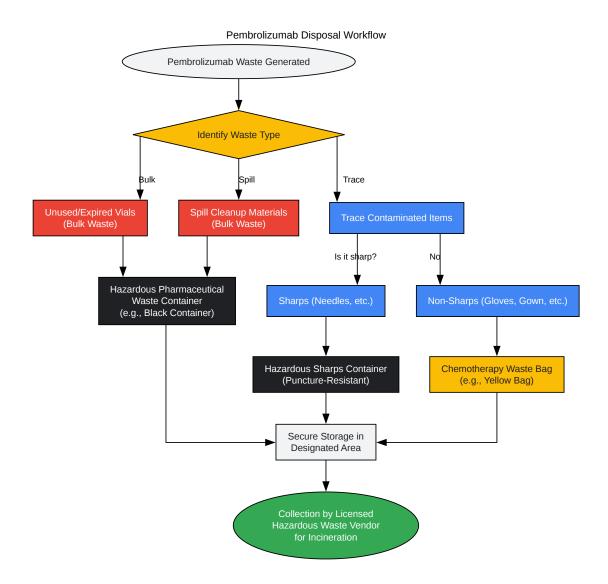


 Arrange for regular pickup by a licensed hazardous waste disposal service. Do not allow waste to accumulate.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Pembrolizumab and related waste.





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Caption: Workflow for the segregation and disposal of Pembrolizumab waste.





Experimental Protocols: Inactivation (Not Recommended)

While chemical and physical denaturation methods (e.g., altering pH, applying heat, or using denaturants like urea) can unfold monoclonal antibodies, these are not recommended as standard laboratory disposal procedures.[17][18][19][20][21] Such methods may not guarantee complete inactivation of biological activity and can introduce other chemical hazards. The most reliable and compliant method of disposal is through segregation and professional hazardous waste management, culminating in high-temperature incineration.

Disclaimer: This document provides guidance based on publicly available safety data and general best practices. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations.

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